![molecular formula C11H11NO B1601651 1-Ethyl-1H-indole-2-carbaldehyde CAS No. 40913-43-7](/img/structure/B1601651.png)
1-Ethyl-1H-indole-2-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-2-carbaldehyde (also known as 1-ethylindole-2-carbaldehyde) is an organic compound with the molecular formula C10H9CHO. It is a colorless liquid that is insoluble in water. It has a strong, sweet odor and is commonly used as a flavoring agent in foods and beverages. 1-Ethyl-1H-indole-2-carbaldehyde is also used in the synthesis of other compounds, such as pharmaceuticals and pesticides.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including 1-Ethyl-1H-indole-2-carbaldehyde, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Treatment of Cancer Cells
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . They show various biologically vital properties .
Antimicrobial Applications
Indole derivatives have been used in the treatment of various microbial infections . Their antimicrobial properties make them valuable in the development of new drugs .
Treatment of Various Disorders
Indole derivatives are used in the treatment of different types of disorders in the human body . Their wide range of biological activities makes them versatile in medical applications .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Precursors for Active Molecules
1H-Indole-3-carbaldehyde and its derivatives, including 1-Ethyl-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .
Synthesis of Tris Indole Compounds
1H-Indole-2-carboxylic acid, a related compound to 1-Ethyl-1H-indole-2-carbaldehyde, has been used in the synthesis of tris indole compounds as a potential chelator . This showcases the potential of indole compounds in the field of chelation therapy .
Development of New Therapeutic Possibilities
The diverse biological activities of indole derivatives reveal their immeasurable potential to be explored for newer therapeutic possibilities . This opens up a wide range of opportunities for the development of new drugs and therapies .
properties
IUPAC Name |
1-ethylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPBMMVLDZQYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546872 | |
Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-2-carbaldehyde | |
CAS RN |
40913-43-7 | |
Record name | 1-Ethyl-1H-indole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40913-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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